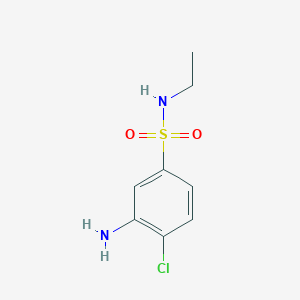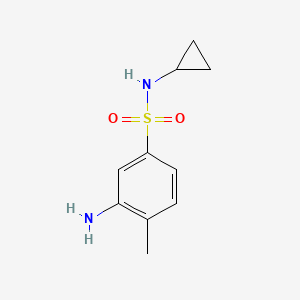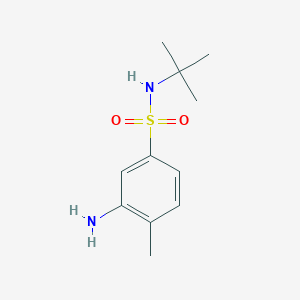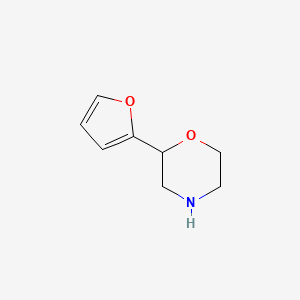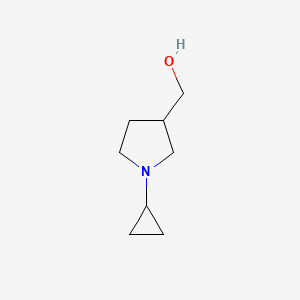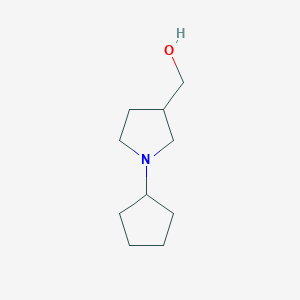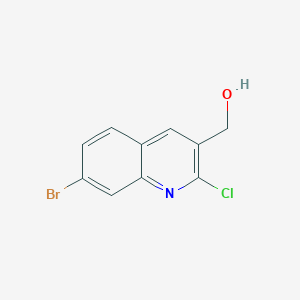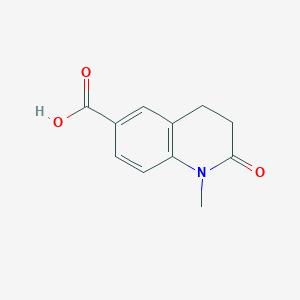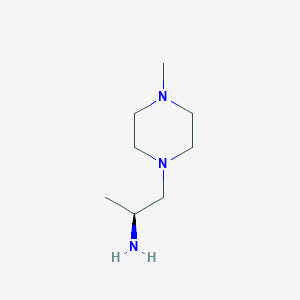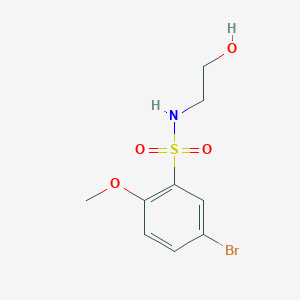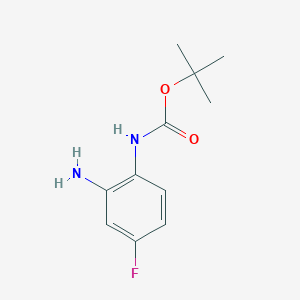
叔丁基(2-氨基-4-氟苯基)氨基甲酸酯
概述
描述
tert-Butyl (2-amino-4-fluorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (2-amino-4-fluorophenyl)carbamate is widely used as a protecting group for amines. This allows chemists to perform various reactions on other parts of the molecule without affecting the amine group. It is particularly useful in the synthesis of complex molecules such as peptides and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of drug candidates. The protecting group strategy helps in the selective modification of molecules, which is crucial in the development of new drugs. It also finds applications in the synthesis of enzyme inhibitors and receptor ligands.
Industry
In the chemical industry, tert-Butyl (2-amino-4-fluorophenyl)carbamate is used in the production of agrochemicals and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of complex molecules required in these industries.
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds are known to have diverse biological activities .
生化分析
Biochemical Properties
Tert-Butyl (2-amino-4-fluorophenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For example, it may interact with proteases, leading to the inhibition of protein degradation processes . Additionally, tert-Butyl (2-amino-4-fluorophenyl)carbamate can bind to specific proteins, altering their function and stability .
Cellular Effects
Tert-Butyl (2-amino-4-fluorophenyl)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses . Furthermore, tert-Butyl (2-amino-4-fluorophenyl)carbamate can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . This can result in changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (2-amino-4-fluorophenyl)carbamate involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation . For instance, it may inhibit proteases by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, tert-Butyl (2-amino-4-fluorophenyl)carbamate can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-amino-4-fluorophenyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at room temperature, but its stability may decrease over extended periods . Long-term studies have shown that tert-Butyl (2-amino-4-fluorophenyl)carbamate can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-amino-4-fluorophenyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses . It is crucial to determine the appropriate dosage to avoid potential toxicity in animal studies .
Metabolic Pathways
Tert-Butyl (2-amino-4-fluorophenyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in amino acid metabolism, resulting in altered levels of specific amino acids . These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl (2-amino-4-fluorophenyl)carbamate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components . The distribution of tert-Butyl (2-amino-4-fluorophenyl)carbamate can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Tert-Butyl (2-amino-4-fluorophenyl)carbamate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4-fluorophenyl)carbamate typically involves the reaction of 2-amino-4-fluoroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-amino-4-fluoroaniline+tert-butyl chloroformate→tert-Butyl (2-amino-4-fluorophenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2-amino-4-fluorophenyl)carbamate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common solvents used in the industrial production include dichloromethane or tetrahydrofuran, which help in dissolving the reactants and facilitating the reaction.
化学反应分析
Types of Reactions
Substitution Reactions: tert-Butyl (2-amino-4-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, where the carbamate group acts as a protecting group for the amine.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Triethylamine: Used as a base in the initial synthesis.
Dichloromethane: Common solvent for the reactions.
Major Products Formed
Deprotected Amine: Formed after the removal of the tert-butyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-fluorophenyl)carbamate
- tert-Butyl (2-fluorophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
Uniqueness
What sets tert-Butyl (2-amino-4-fluorophenyl)carbamate apart from similar compounds is the presence of both an amino group and a fluorine atom on the phenyl ring. This combination provides unique reactivity patterns, making it particularly useful in selective synthesis applications. The fluorine atom can participate in specific interactions, such as hydrogen bonding and dipole interactions, which can be exploited in drug design and other applications.
属性
IUPAC Name |
tert-butyl N-(2-amino-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKSOWUYKOORFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640708 | |
| Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579474-47-8 | |
| Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
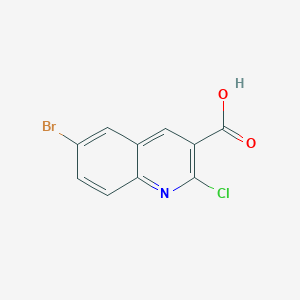
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
